molecular formula C147H253N45O43 B1177399 BUTTER CAS No. 130935-39-6

BUTTER

Cat. No.: B1177399
CAS No.: 130935-39-6
InChI Key:
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Description

Butter is a dairy product made from the fat and protein components of churned cream. It is a semi-solid emulsion at room temperature, consisting of approximately 80% butterfat. This compound is widely used as a spread, condiment, and cooking fat. It is produced by churning milk or cream to separate the fat globules from the buttermilk .

Preparation Methods

Traditional Methods

Traditional butter making involves churning cream until the fat globules separate from the buttermilk. This can be done using historic this compound churns or hand-whisking methods . The process includes several steps:

Industrial Production

Modern industrial this compound production involves continuous this compound making, which increases efficiency and output. This method includes accelerated churning of normal cream or the utilization of reseparated high-fat cream .

Chemical Reactions Analysis

Butter undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include free fatty acids, glycerol, and various flavor compounds .

Mechanism of Action

Comparison with Similar Compounds

Butter can be compared with other similar compounds such as:

This compound is unique due to its specific fat composition and the traditional methods used in its production, which contribute to its distinctive flavor and texture.

Properties

CAS No.

130935-39-6

Molecular Formula

C147H253N45O43

Molecular Weight

0

Origin of Product

United States

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